1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

Catalog No.
S1923459
CAS No.
38701-73-4
M.F
C3H2F6O
M. Wt
169.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

CAS Number

38701-73-4

Product Name

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

IUPAC Name

2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

169.04 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D

InChI Key

BYEAHWXPCBROCE-MMIHMFRQSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]OC(C(F)(F)F)C(F)(F)F
  • Synthesis of Functional Materials

    Due to its unique properties, including good solvent power and stability, HFIP has been used as a solvent for the preparation of various functional materials. For instance, research has explored using HFIP to create hexafluoroalcohol-functionalized methacrylate polymers for use in lithographic and nanopatterning applications [1].

    • [1] One study describes using HFIP for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials
  • NMR Spectroscopy

    Deuterated solvents like HFIP-d2 are commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium atoms helps to "lock" the signal from the solvent itself in the NMR spectrum, allowing researchers to focus on the signals of interest from the molecules being studied.

1,1,1,3,3,3-Hexafluoro-2-propanol has the molecular formula C₃H₂F₆O and a molecular weight of approximately 168.0378 g/mol . This compound is characterized by its high volatility and corrosive nature. It is a colorless liquid that exhibits strong hydrogen bonding capabilities, making it an effective solvent for a variety of polar substances such as amides and ethers . The compound is classified as a hard Lewis acid and demonstrates significant acceptor properties in

  • Flammability: Flash point > 100 °C (unlabeled HFIP), considered non-flammable [].
  • Toxicity: HFIP is a corrosive liquid that can cause irritation and burns to skin, eyes, and respiratory system. It is also suspected to be a reproductive hazard.
  • Specific data for HFIP-d toxicity may not be available, but it is likely to share similar hazards as unlabeled HFIP due to the minimal structural difference.

The reactivity of 1,1,1,3,3,3-hexafluoro-2-propanol includes several important chemical transformations:

  • Deprotonation Reactions: The compound can undergo deprotonation to form its conjugate base, which has implications in various synthetic pathways .
  • Catalytic Reactions: It enhances the efficiency of certain catalytic processes such as rhodium(I)-catalyzed reactions and cycloaddition reactions involving alkynes .

The thermodynamic parameters associated with these reactions indicate favorable enthalpy changes (ΔrH°) and Gibbs free energy changes (ΔrG°), suggesting that many reactions involving this compound are energetically favorable .

The synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:

  • A suspension of potassium acetate in dimethylformamide is prepared.
  • The alkyne CF₃-CH=CCF₃ is introduced under nitrogen atmosphere.
  • The mixture is stirred overnight at room temperature.
  • Following this step, water and saturated sodium chloride solution are added.
  • The product is extracted using ethyl acetate after drying over sodium sulfate and subsequent purification steps .

This method yields a product with high selectivity (99.95%) as confirmed by gas chromatography analysis.

The applications of 1,1,1,3,3,3-hexafluoro-2-propanol are diverse:

  • Solvent: It serves as a specialty solvent for polar polymers and organic synthesis.
  • Biochemistry: It is utilized for solubilizing peptides and facilitating the monomerization of β-sheet protein aggregates .
  • Chemical Intermediate: The compound plays a crucial role in synthesizing fluorinated chemicals such as surfactants and pharmaceuticals.

Interaction studies indicate that 1,1,1,3,3,3-hexafluoro-2-propanol can significantly enhance the solubility of various compounds due to its strong hydrogen bonding capabilities. Its interactions with nucleic acids have been explored in the context of ion-pair high-performance liquid chromatography-mass spectrometry applications .

Several compounds share structural similarities with 1,1,1,3,3,3-hexafluoro-2-propanol. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
2-PropanolC₃H₈OCommon solvent; less polar than hexafluoro variant
TrifluoroethanolC₂H₃F₃OLower boiling point; used in organic synthesis
PerfluoropropanolC₃F₈OFully fluorinated; different physical properties

Uniqueness

What sets 1,1,1,3,3,3-hexafluoro-2-propanol apart from these compounds is its ability to dissolve polar polymers that are insoluble in conventional solvents. Its unique fluorinated structure imparts distinct chemical properties that enhance its utility in specialized applications.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol

Dates

Modify: 2024-04-14

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